3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one
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Overview
Description
3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one: is a heterocyclic organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core with a phenyl group attached. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted amine with a diketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the quinoxaline core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines. Substitution reactions can result in various substituted quinoxalines with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which 3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate the activity of the targets, leading to various biological effects. The compound may also influence cellular pathways involved in processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Quinoxaline: A simpler analog without the phenyl group.
Dihydroquinoxaline: A reduced form of quinoxaline.
Phenylquinoxaline: A compound with a phenyl group attached to the quinoxaline core.
Uniqueness: 3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one is unique due to its specific structural features, which include the phenyl group and the octahydroquinoxaline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C14H18N2O/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-3,6-7,11-13,15H,4-5,8-9H2,(H,16,17) |
InChI Key |
GTSNDKDRWUZSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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